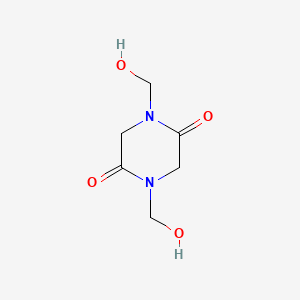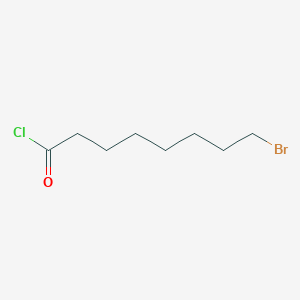
8-bromooctanoyl Chloride
Overview
Description
8-bromooctanoyl Chloride is a chemical compound with the molecular formula C8H14BrClO . It has a molecular weight of 241.55 .
Synthesis Analysis
The synthesis of this compound involves the treatment of cholesterol with this compound in the presence of pyridine using tetrahydrofuran (THF) as a solvent . This results in the formation of cholesteryl ω-bromoalkanoates .Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the eighth carbon of an octanoyl chain, with a chloride atom attached to the carbonyl carbon .Physical and Chemical Properties Analysis
This compound is predicted to have a boiling point of 260.7±23.0 °C and a density of 1.325±0.06 g/cm3 .Properties
CAS No. |
73674-09-6 |
|---|---|
Molecular Formula |
C8H14BrClO |
Molecular Weight |
241.55 g/mol |
IUPAC Name |
8-bromooctanoyl chloride |
InChI |
InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |
InChI Key |
JHGJURXAOMDIBR-UHFFFAOYSA-N |
SMILES |
C(CCCC(=O)Cl)CCCBr |
Canonical SMILES |
C(CCCC(=O)Cl)CCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,5-dibromo-2,4-bis[(2-bromophenyl)ethynyl]-](/img/structure/B3193589.png)

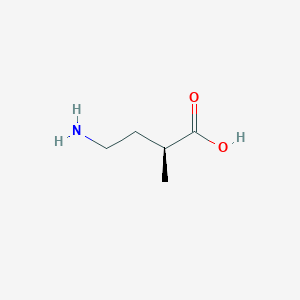
![4-[3-(Dimethylamino)propyl]phenol](/img/structure/B3193600.png)

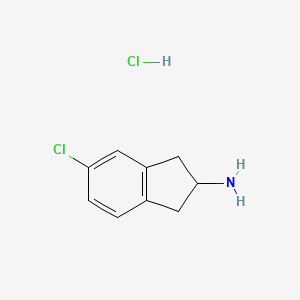

![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193644.png)
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193647.png)
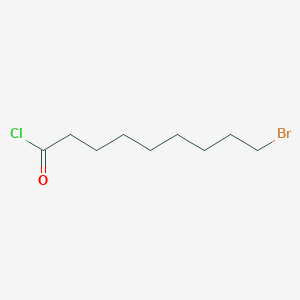
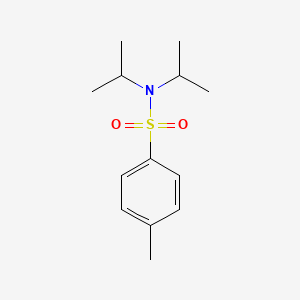
![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)
